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molecular formula C11H11NO3 B8318690 2-Ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid

2-Ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid

Cat. No. B8318690
M. Wt: 205.21 g/mol
InChI Key: WJLJAHHPURHZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935832B2

Procedure details

A solution of ethyl 2-ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate (0.283 g, 1.2 mmol) in ethanol (6 ml) and water (6 ml) was treated with 2M aqueous sodium hydroxide solution (0.6 ml) and stirred at 20° C. for 1.5 hrs. Starting material was still evident at this stage so a further aliquot of 2M aqueous sodium hydroxide solution (0.8 ml) was added and stirring continued for a further 4 hrs. The mixture was evaporated to remove the ethanol and the aqueous residue was diluted with water (40 ml), washed with diethyl ether (25 ml), then acidified to pH2 using 2M aqueous hydrogen chloride, and extracted with dichloromethane (4×25 ml). The organic extracts were combined, filtered through a hydrophobic frit, and evaporated to give 2-ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid as a white solid (0.255 g) which was used without further purification.
Name
ethyl 2-ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
Quantity
0.283 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]1[C:13]([O:15]CC)=[O:14])[CH3:2].[OH-].[Na+]>C(O)C.O>[CH2:1]([N:3]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]1[C:13]([OH:15])=[O:14])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl 2-ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
Quantity
0.283 g
Type
reactant
Smiles
C(C)N1C(C2=CC=CC=C2C1=O)C(=O)OCC
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred at 20° C. for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for a further 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
ADDITION
Type
ADDITION
Details
the aqueous residue was diluted with water (40 ml)
WASH
Type
WASH
Details
washed with diethyl ether (25 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×25 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a hydrophobic frit
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)N1C(C2=CC=CC=C2C1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.255 g
YIELD: CALCULATEDPERCENTYIELD 103.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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